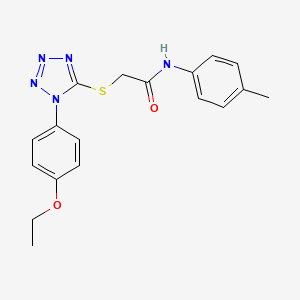
1,3-Bis(3-nitrophenoxy)propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(3-nitrophenoxy)propane is an organic compound with the molecular formula C15H14N2O6 It is characterized by the presence of two nitrophenoxy groups attached to a propane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Bis(3-nitrophenoxy)propane can be synthesized through a nucleophilic substitution reaction. The typical synthetic route involves the reaction of 3-nitrophenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate (K2CO3). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(3-nitrophenoxy)propane undergoes several types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitrophenoxy groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Potassium carbonate (K2CO3) in dimethylformamide (DMF).
Major Products
Reduction: The major product of the reduction reaction is 1,3-Bis(3-aminophenoxy)propane.
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Applications De Recherche Scientifique
1,3-Bis(3-nitrophenoxy)propane has several applications in scientific research, including:
Polymer Synthesis: It serves as a monomer for the synthesis of polyamides and polyimides, which are used in high-performance materials.
Material Science: The compound is used in the development of liquid crystals and other advanced materials due to its unique structural properties.
Chemical Research: It is used as a building block in the synthesis of various organic compounds and materials.
Mécanisme D'action
The mechanism of action of 1,3-Bis(3-nitrophenoxy)propane primarily involves its ability to undergo nucleophilic substitution and reduction reactions. The nitro groups can be reduced to amino groups, which can then participate in further chemical reactions to form polymers and other materials. The molecular targets and pathways involved are primarily related to its reactivity with nucleophiles and reducing agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Bis(2-nitrophenoxy)propane
- 1,3-Bis(4-nitrophenoxy)propane
- 1,2-Bis(3-nitrophenoxy)ethane
- 1,5-Bis(3-nitrophenoxy)pentane
Uniqueness
1,3-Bis(3-nitrophenoxy)propane is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to its isomers and homologs.
Propriétés
Numéro CAS |
14467-65-3 |
|---|---|
Formule moléculaire |
C15H14N2O6 |
Poids moléculaire |
318.28 g/mol |
Nom IUPAC |
1-nitro-3-[3-(3-nitrophenoxy)propoxy]benzene |
InChI |
InChI=1S/C15H14N2O6/c18-16(19)12-4-1-6-14(10-12)22-8-3-9-23-15-7-2-5-13(11-15)17(20)21/h1-2,4-7,10-11H,3,8-9H2 |
Clé InChI |
WPUUBEBNMZPNCP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OCCCOC2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Isopropyl (2Z)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11967037.png)



![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11967053.png)
![2-{(E)-[2-({[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B11967058.png)
![ethyl (2Z)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11967065.png)



![4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11967108.png)


![8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11967131.png)
